Antimicrobial Activity of a 4-Methylfuran-3-carboxylate Derivative vs. Clinical Antibiotics
A derivative of methyl 4-methylfuran-3-carboxylate, specifically methyl 2-(2-methoxy-2-oxoethyl)-4-methylfuran-3-carboxylate, exhibited antimicrobial activity against multiple bacterial and fungal strains. The Minimum Inhibitory Concentration (MIC) ranged from 15.6 to 62.5 µg/mL across the panel, with the lowest values observed against S. aureus and A. baumannii at 15.6 µg/mL [1]. In direct comparison, the compound demonstrated more potent activity than the pristine antibiotics gentamicin (against bacteria) and fluconazole (against Candida spp.) under identical assay conditions [1].
| Evidence Dimension | Antimicrobial activity (MIC) |
|---|---|
| Target Compound Data | MIC range: 15.6–62.5 µg/mL (derivative of methyl 4-methylfuran-3-carboxylate) |
| Comparator Or Baseline | Gentamicin (MIC values not numerically reported but stated to be less potent); Fluconazole (MIC values not numerically reported but stated to be less potent) |
| Quantified Difference | The studied compound showed 'more potent activity' than gentamicin and fluconazole; MIC range 15.6–62.5 µg/mL |
| Conditions | In vitro antimicrobial susceptibility testing against gram-positive bacteria (B. mesentericus, B. subtilis, S. aureus), gram-negative bacteria (A. baumannii, E. coli, K. pneumoniae, P. aeruginosa), and Candida spp. (C. albicans, C. guillermondii, C. tropicalis) |
Why This Matters
This class-level inference suggests that 4-methylfuran-3-carboxylate scaffolds can yield derivatives with antimicrobial potency exceeding clinically used antibiotics, informing procurement decisions for hit-to-lead campaigns.
- [1] Ganbarov, K., Huseynzada, A., Binate, G., Sayin, K., Sadikhova, N., Ismailov, V., ... & Algherbawi, A.A.K. (2025). Biological and in silico studies of methyl 2-(2-methoxy-2-oxoethyl)-4-methylfuran-3-carboxylate as a promising antimicrobial agent. Acta Scientiarum - Technology, 47(1), e70564. View Source
